REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([O:8][C:9]([CH3:13])([CH3:12])[CH:10]=O)=[CH:4][CH:3]=1.C(=O)=O.C(#N)C.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[NH:38]1[CH2:41][CH2:40][CH2:39]1>ClCCl>[N:38]1([CH2:10][C:9]([CH3:13])([CH3:12])[O:8][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[N:7][CH:6]=2)[CH2:41][CH2:40][CH2:39]1 |f:1.2,4.5|
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Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)OC(C=O)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)OC(C=O)(C)C
|
Name
|
dry ice acetonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.C(C)#N
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
41.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
N1CCC1
|
Name
|
|
Quantity
|
252 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After complete addition the mixture
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the material warmed to ambient
|
Type
|
ADDITION
|
Details
|
After 1 hour a saturated solution of aqueous sodium bicarbonate (200 ml) was added as well as dichloromethane (80 ml)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The biphasic material was transferred to a separatory funnel
|
Type
|
STIRRING
|
Details
|
agitated
|
Type
|
CUSTOM
|
Details
|
the organic phase was collected
|
Type
|
STIRRING
|
Details
|
This was shaken with a 5% solution of sodium bicarbonate (200 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phases were back extracted with methylene chloride (2 100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The crude remainder was purified via column chromatography (silica gel, 40 g)
|
Type
|
WASH
|
Details
|
eluting with a 4% solution of methanol in dichloromethane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)CC(OC=1C=CC(=NC1)Cl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |